

# 2-Hydroxycyclohexan-1-one solubility in organic solvents

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Hydroxycyclohexan-1-one

Cat. No.: B145642

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **2-Hydroxycyclohexan-1-one** in Organic Solvents

## Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **2-hydroxycyclohexan-1-one** (also known as adipoin), a versatile  $\alpha$ -hydroxy ketone pivotal in various synthetic and research applications. Recognizing the general scarcity of quantitative solubility data in public literature, this document focuses on the foundational principles governing its solubility in diverse organic solvents. We delve into the physicochemical properties of **2-hydroxycyclohexan-1-one** and correlate them with the principles of intermolecular forces to predict and understand its behavior in polar protic, polar aprotic, and nonpolar solvents. This guide is designed to empower researchers, scientists, and drug development professionals by providing not only a theoretical framework but also a detailed, field-proven experimental protocol for the quantitative determination of solubility, thereby enabling precise control over reaction conditions, purification, and formulation development.

## Introduction: The Significance of 2-Hydroxycyclohexan-1-one and its Solubility Profile

**2-Hydroxycyclohexan-1-one** (CAS 533-60-8) is a bifunctional organic molecule featuring a ketone and a secondary alcohol on a cyclohexane ring.<sup>[1][2][3]</sup> This structure imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis.<sup>[4]</sup> Its applications

range from being a building block for more complex molecules to its use in flavor and fragrance formulations. A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its effective utilization in:

- Reaction Media Selection: Ensuring that reactants are in the same phase is fundamental to reaction kinetics.
- Purification Processes: Techniques such as recrystallization are entirely dependent on differential solubility at varying temperatures.
- Formulation Development: In pharmaceutical and other industries, creating stable and effective formulations requires precise knowledge of the solute's behavior in different solvent systems.
- Analytical Method Development: Chromatographic and spectroscopic methods often require the analyte to be fully dissolved for accurate quantification.

This guide will provide the necessary theoretical and practical knowledge to navigate the challenges associated with the solubility of **2-hydroxycyclohexan-1-one**.

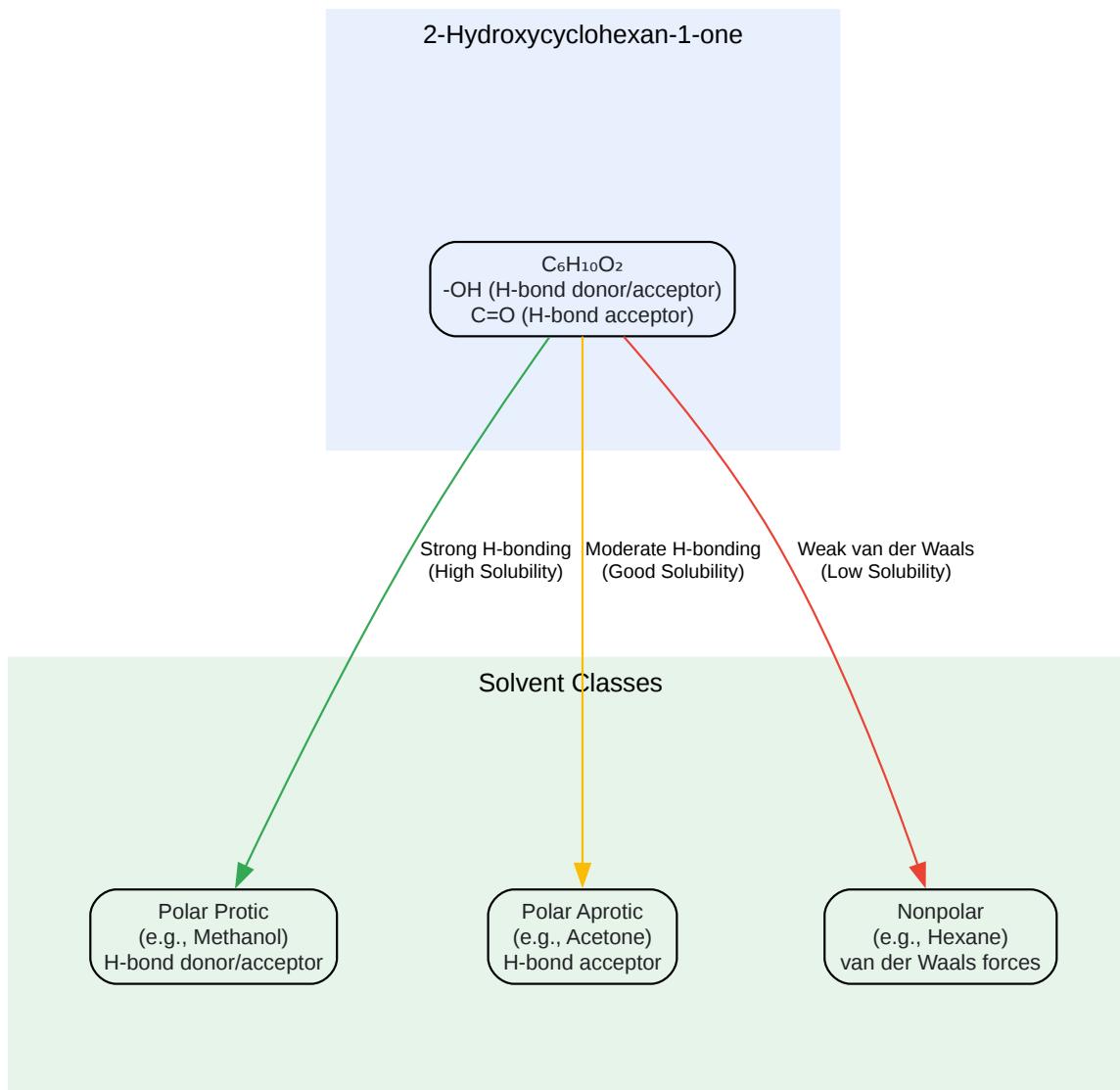
## Physicochemical Profile of 2-Hydroxycyclohexan-1-one

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of **2-hydroxycyclohexan-1-one** are summarized below.

| Property                                      | Value                                            | Source(s) |
|-----------------------------------------------|--------------------------------------------------|-----------|
| Molecular Formula                             | C <sub>6</sub> H <sub>10</sub> O <sub>2</sub>    | [1][2]    |
| Molecular Weight                              | 114.14 g/mol                                     | [1][2]    |
| Appearance                                    | Colorless to pale yellow liquid<br>or soft solid | [4]       |
| Hydrogen Bond Donor Count                     | 1                                                | [5]       |
| Hydrogen Bond Acceptor<br>Count               | 2                                                | [5]       |
| Topological Polar Surface Area                | 37.3 Å <sup>2</sup>                              | [2][5]    |
| logP (Octanol/Water Partition<br>Coefficient) | 0.49 (predicted)                                 | [5]       |

The presence of both a hydroxyl (-OH) group (a hydrogen bond donor and acceptor) and a carbonyl (C=O) group (a hydrogen bond acceptor) makes **2-hydroxycyclohexan-1-one** a polar molecule.[4] The relatively low predicted logP value suggests a degree of hydrophilicity. These features are the primary determinants of its solubility behavior.

## Theoretical Principles of Solubility: A "Like Dissolves Like" Perspective


The adage "like dissolves like" is the cornerstone of solubility prediction. This principle states that substances with similar intermolecular forces are likely to be soluble in one another. For **2-hydroxycyclohexan-1-one**, the key interactions are dipole-dipole forces and, most importantly, hydrogen bonding.

## The Role of Polarity and Hydrogen Bonding

The hydroxyl and carbonyl groups of **2-hydroxycyclohexan-1-one** can engage in hydrogen bonding with solvent molecules. This is the dominant factor in its solubility in polar protic solvents and its miscibility with some polar aprotic solvents.

- Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. **2-Hydroxycyclohexan-1-one** is expected to be highly soluble in these solvents due to the strong hydrogen bonding interactions between the solute and solvent molecules.[4]
- Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents have dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors. The hydroxyl group of **2-hydroxycyclohexan-1-one** can donate a hydrogen bond to the oxygen or nitrogen atoms of these solvents, leading to good solubility.[4]
- Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. The nonpolar cyclohexane backbone of **2-hydroxycyclohexan-1-one** will have some favorable van der Waals interactions with these solvents, but the polar functional groups will be poorly solvated. Consequently, solubility is expected to be limited in nonpolar solvents.

The interplay of these forces is visualized in the diagram below.



[Click to download full resolution via product page](#)

Caption: Intermolecular interactions governing solubility.

# Qualitative Solubility Profile of 2-Hydroxycyclohexan-1-one

While quantitative data is sparse, qualitative assessments from various sources provide a general understanding of its solubility.

| Solvent Class | Representative Solvents             | Qualitative Solubility                        |
|---------------|-------------------------------------|-----------------------------------------------|
| Polar Protic  | Water, Alcohols (Methanol, Ethanol) | Soluble/Miscible <sup>[4]</sup>               |
| Polar Aprotic | Acetone, Ether                      | Soluble <sup>[4]</sup>                        |
| Nonpolar      | Hexane, Toluene                     | Expected to be sparingly soluble to insoluble |

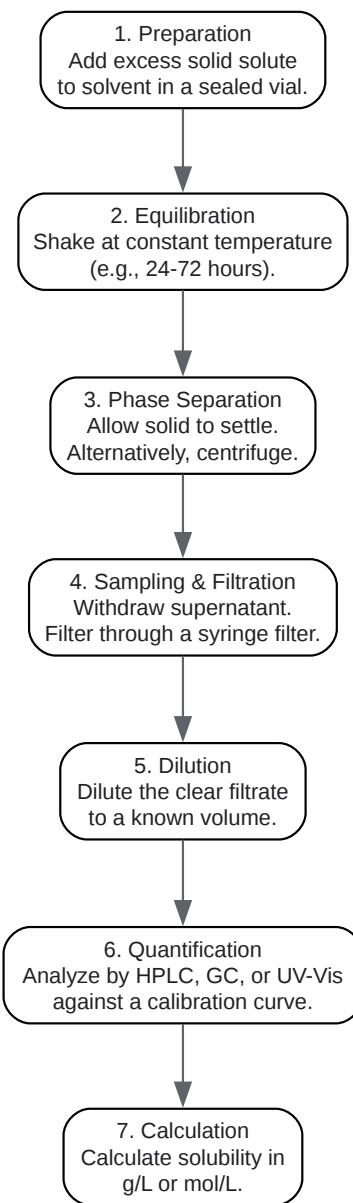
This profile aligns with the theoretical principles discussed above. The polar nature of the molecule, conferred by the hydroxyl and carbonyl groups, dictates its preference for polar solvents.

## Experimental Protocol for Quantitative Solubility Determination: The Isothermal Shake-Flask Method

To address the lack of quantitative data, this section provides a robust and widely accepted protocol for determining the equilibrium solubility of **2-hydroxycyclohexan-1-one**.

### Objective

To determine the equilibrium solubility of **2-hydroxycyclohexan-1-one** in a selected organic solvent at a specified temperature.


### Materials and Equipment

- **2-Hydroxycyclohexan-1-one** (high purity)
- Selected organic solvent(s) (analytical grade)
- Analytical balance (readable to  $\pm 0.1$  mg)

- Vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)
- Thermostatic shaker or water bath with orbital shaking capabilities
- Calibrated positive displacement pipettes
- Volumetric flasks
- Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
- Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

## Experimental Workflow

The workflow for solubility determination is depicted below.



[Click to download full resolution via product page](#)

Caption: Isothermal shake-flask solubility workflow.

## Step-by-Step Procedure

- Preparation of Saturated Solution:
  - Add an excess amount of **2-hydroxycyclohexan-1-one** to a vial. A visible amount of undissolved solid should remain at equilibrium.
  - Accurately add a known volume of the chosen solvent (e.g., 2 mL).
  - Securely cap the vial to prevent solvent evaporation.
  - Prepare at least three replicate vials for each solvent.
- Equilibration:
  - Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
  - Shake the vials at a constant speed for a predetermined time to ensure equilibrium is reached. A typical duration is 24 to 72 hours. It is advisable to perform a time-to-equilibrium study beforehand by sampling at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued.
- Sample Collection and Preparation:
  - Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes at the experimental temperature.
  - Carefully withdraw an aliquot of the supernatant using a pipette.
  - Immediately filter the aliquot through a solvent-compatible syringe filter into a clean, tared vial to remove any undissolved microparticles.
  - Accurately weigh the filtered solution.
- Quantification:
  - Prepare a series of standard solutions of **2-hydroxycyclohexan-1-one** of known concentrations in the same solvent.

- Analyze the filtered sample and the standard solutions using a suitable analytical technique (e.g., HPLC-UV).
- Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
- Determine the concentration of **2-hydroxycyclohexan-1-one** in the filtered sample using the calibration curve.

- Calculation of Solubility:
  - The solubility (S) can be calculated in units such as g/L or mol/L. If a gravimetric finish is used (evaporation of solvent), the calculation is:  $S \text{ (g/kg of solvent)} = (\text{mass of residue}) / (\text{mass of filtered solution} - \text{mass of residue})$
  - If an instrumental method is used, the concentration is determined from the calibration curve.

## Conclusion

This technical guide has provided a detailed examination of the solubility of **2-hydroxycyclohexan-1-one** in organic solvents. While quantitative data is not widely available, a strong predictive understanding can be achieved by analyzing its physicochemical properties through the lens of fundamental solubility principles. The molecule's polarity, driven by its hydroxyl and carbonyl functional groups, renders it highly soluble in polar protic and aprotic solvents, with limited solubility in nonpolar media. For applications requiring precise solubility values, the provided isothermal shake-flask experimental protocol offers a reliable and standardized method for their determination. By combining theoretical knowledge with practical experimental guidance, this document equips researchers and professionals with the necessary tools to effectively utilize **2-hydroxycyclohexan-1-one** in their work.

## References

- BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 2-[hydroxy(phenyl)methyl]cyclohexan-1-one.
- Cheméo. (n.d.). Chemical Properties of Cyclohexanone, 2-hydroxy- (CAS 533-60-8).
- Solubility of Things. (n.d.). 2-Hydroxycyclohexanone.
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10785, **2-Hydroxycyclohexan-1-one**.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 566680, 2-(1-Hydroxycyclohexyl)cyclohexan-1-one.
- Benchchem. (n.d.). **2-Hydroxycyclohexan-1-one**.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10785, Cyclohexanone, 2-hydroxy-.
- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11007860, (R)-2-Hydroxycyclohexanone.
- OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes.
- eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones.
- Chemistry LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones.
- Unknown. (n.d.). Factors affecting solubility.
- Quora. (2016). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?
- National Institute of Standards and Technology. (n.d.). Cyclohexanone, 2-hydroxy-.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Cyclohexanone, 2-hydroxy- (CAS 533-60-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Cyclohexanone, 2-hydroxy- | C<sub>6</sub>H<sub>10</sub>O<sub>2</sub> | CID 10785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexanone, 2-hydroxy- [webbook.nist.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chemscene.com [chemscene.com]

- To cite this document: BenchChem. [2-Hydroxycyclohexan-1-one solubility in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145642#2-hydroxycyclohexan-1-one-solubility-in-organic-solvents>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)